Glycerol 3-oxotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid. It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound often involves the transesterification of triglycerides with 3-oxotetradecanoic acid. This process can be catalyzed by either acids or bases and is carried out at elevated temperatures to ensure high yields .
Chemical Reactions Analysis
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and 3-oxotetradecanoic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Glycerol and 3-oxotetradecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Glycerol 3-oxotetradecanoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It plays a role in lipid metabolism and is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery vehicle.
Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and metabolic pathways. It is hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as glycerol kinase and glycerol-3-phosphate dehydrogenase .
Comparison with Similar Compounds
Glycerol: A trihydroxy alcohol with similar metabolic pathways.
Glycerol 3-phosphate: An intermediate in glycolysis and lipid metabolism.
Glycerolipids: A broader class of compounds that include mono-, di-, and triacylglycerols
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific structure, which combines glycerol with a 3-oxotetradecanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91052-73-2 |
---|---|
Molecular Formula |
C17H34O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
InChI Key |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
physical_description |
solid fatty flakes with essentially no odour |
solubility |
insoluble in water; soluble in oils |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.